5,6-Dibromo-N,N-dimethylpyrazin-2-amine
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Overview
Description
5,6-Dibromo-N,N-dimethylpyrazin-2-amine is a heterocyclic organic compound that belongs to the pyrazine family. It contains two bromine atoms and two methyl groups attached to a pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dibromo-N,N-dimethylpyrazin-2-amine typically involves the bromination of N,N-dimethylpyrazin-2-amine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction conditions usually require a controlled temperature to ensure selective bromination at the 5 and 6 positions of the pyrazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
5,6-Dibromo-N,N-dimethylpyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced with aryl or alkyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. Reactions are typically carried out in polar solvents like ethanol or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids or esters are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N,N-dimethylpyrazin-2-amine derivatives with various functional groups, while coupling reactions can produce arylated pyrazine derivatives .
Scientific Research Applications
5,6-Dibromo-N,N-dimethylpyrazin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 5,6-Dibromo-N,N-dimethylpyrazin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and the pyrazine ring play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-N,N-dimethylpyrazin-2-amine: Similar structure but with bromine atoms at different positions.
5,6-Dibromo-N,N-dimethyltryptamine: Contains an indole ring instead of a pyrazine ring.
6,6’-Dibromo-1,1’-bi-2-naphthol: A different class of compound with bromine atoms on a naphthol ring .
Uniqueness
5,6-Dibromo-N,N-dimethylpyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C6H7Br2N3 |
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Molecular Weight |
280.95 g/mol |
IUPAC Name |
5,6-dibromo-N,N-dimethylpyrazin-2-amine |
InChI |
InChI=1S/C6H7Br2N3/c1-11(2)4-3-9-5(7)6(8)10-4/h3H,1-2H3 |
InChI Key |
RWKSACDQTCEPMM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CN=C(C(=N1)Br)Br |
Origin of Product |
United States |
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